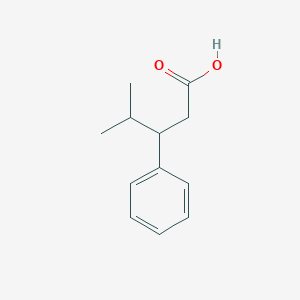
4-Methyl-3-phenylpentanoic acid
概要
説明
4-Methyl-3-phenylpentanoic acid is a synthetic compound with a molecular weight of 192.26 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for 4-Methyl-3-phenylpentanoic acid is 4-methyl-3-phenylpentanoic acid . The InChI code is 1S/C12H16O2/c1-9(2)11(8-12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3, (H,13,14) .Physical And Chemical Properties Analysis
4-Methyl-3-phenylpentanoic acid is a powder at room temperature . It has a melting point of 50-51 degrees Celsius .科学的研究の応用
Synthesis and Chemical Reactions
- 4-Methyl-3-phenylpentanoic acid has been utilized in the synthesis of various compounds through different chemical reactions. For instance, it is prepared via the Michael reaction of methyl methacrylate with ethyl/methyl phenylacetate or benzyl cyanide, followed by the hydrolysis of the adduct. This process is important in the context of Friedel–Crafts reactions, which are a type of electrophilic aromatic substitution, commonly used in organic chemistry for the synthesis of different aromatic compounds (Natekar & Samant, 2010).
Application in Fragrance and Flavor Industry
- The compound has been involved in the alternative stereoselective synthesis of Rosaphen®, a floral fragrance. The key intermediate, 2-methyl-5-phenylpentanoic acid, is synthesized via asymmetric hydrogenation in the presence of a ruthenium catalyst. This process showcases the application of 4-Methyl-3-phenylpentanoic acid in the fragrance industry, illustrating its significance in producing enantiomerically pure compounds, which are crucial for the quality and specificity of fragrances (Matteoli et al., 2011).
Biological and Environmental Analysis
- In environmental analysis, methods have been developed to analyze 4-Methyl-3-phenylpentanoic acid, along with other similar compounds, in wines and alcoholic beverages. This is important for quality control and understanding the chemical composition of these beverages. The study utilized gas chromatography-mass spectrometry, demonstrating the compound's relevance in analytical chemistry (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthesis of Polymers and Functional Materials
- The compound has been used in the synthesis of functionalized polymers. For example, it played a role in the development of soluble polystyrenes functionalized by tri-n-butyltin carboxylates. This research shows its utility in creating new materials with potential applications in various industries, highlighting its versatility in materials science (Dalil et al., 2000).
Safety And Hazards
The safety information for 4-Methyl-3-phenylpentanoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
特性
IUPAC Name |
4-methyl-3-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(8-12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSNMZCWXXMRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-phenylpentanoic acid | |
CAS RN |
51690-50-7 | |
| Record name | 4-methyl-3-phenylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2449815.png)
![N-(2-chlorophenyl)-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2449816.png)
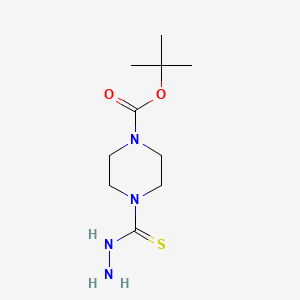
![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)
![N-[[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2449821.png)
![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)
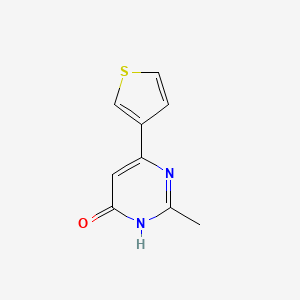
![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)
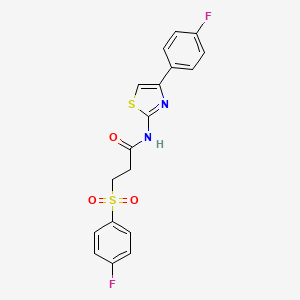
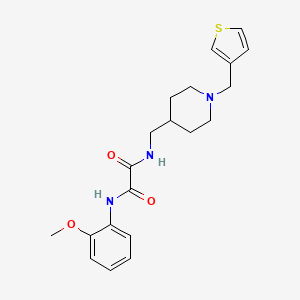
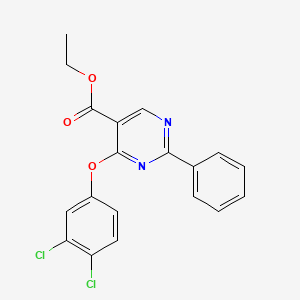
![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)
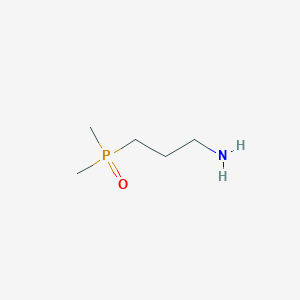
![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone](/img/structure/B2449838.png)